molecular formula C8H4BrClO2 B8567303 5-bromo-7-chloro-3H-2-benzofuran-1-one

5-bromo-7-chloro-3H-2-benzofuran-1-one

Cat. No. B8567303
M. Wt: 247.47 g/mol
InChI Key: ROMOLAMCFLMLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

To a round bottom flask charged with a mixture of 5-bromo-7-chloro-2-benzofuran-1(3H)-one and 7-bromo-5-chloro-2-benzofuran-1(3H)-one (120 mg, 0.48 mmol) and a stir bar was added PdCl2(dppf)-DCM complex (40 mg, 0.048 mmol) allyl tri-n-butyltin (241 mg, 0.73 mmol), lithium chloride (41 mg, 0.97 mmol), and toluene (15 mL). The mixture was purged three times with nitrogen, and heated to 120° C. for 4 hours. LC showed formation of the desired product, which was purified by silica gel chromatography (Hexane-EtOAc). The resulting oil yellow oil was then dissolved in methanol (10 mL). The solution was cooled to −78° C. To this solution was bubbled ozone through until it turned light blue. Excess ozone was removed by bubbling nitrogen through the solution, which was followed by addition of dimethyl sulfide (0.21 mL, 2.9 mmol). The reaction was allowed to warm to RT slowly. LC showed formation of the desired product. The reaction was diluted with EtOAc (50 mL), washed with brine, dried over sodium sulfate, adsorbed onto silica gel, and purified by flash chromatography as a mixture of (7-chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde and (6-chloro-3-oxo-1,3-dihydro-2-benzofuran-4-yl)acetaldehyde. LC/MS: (IE, m/z) (M+1)+=211.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
41 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([Cl:12])[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1.BrC1[C:19]2[C:20](=O)[O:21]CC=2C=C(Cl)C=1.[Cl-].[Li+].CSC>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.C1(C)C=CC=CC=1>[Cl:12][C:10]1[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=[C:2]([CH2:19][CH:20]=[O:21])[CH:11]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C(OC2)=O)C(=C1)Cl
Name
Quantity
120 mg
Type
reactant
Smiles
BrC1=CC(=CC2=C1C(OC2)=O)Cl
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
41 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
40 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged three times with nitrogen
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (Hexane-EtOAc)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil yellow oil was then dissolved in methanol (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C
CUSTOM
Type
CUSTOM
Details
To this solution was bubbled ozone through until it
CUSTOM
Type
CUSTOM
Details
Excess ozone was removed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through the solution, which
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT slowly

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC2=C1C(OC2)=O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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